2-((Furan-2-ylmethyl)thio)pyrazine

Flavor Chemistry Physicochemical Profiling Lipophilicity

2-((Furan-2-ylmethyl)thio)pyrazine (CAS 164352-93-6) is a heteroaromatic thioether comprising a pyrazine ring linked via a sulfur bridge to a furan-2-ylmethyl group. It is primarily classified as an aryl thioether and is commercially recognized as a synthetic flavor and fragrance ingredient.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 164352-93-6
Cat. No. B063049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Furan-2-ylmethyl)thio)pyrazine
CAS164352-93-6
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CSC2=NC=CN=C2
InChIInChI=1S/C9H8N2OS/c1-2-8(12-5-1)7-13-9-6-10-3-4-11-9/h1-6H,7H2
InChIKeyVICVSKQFQDAHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Furan-2-ylmethyl)thio)pyrazine (CAS 164352-93-6): Physicochemical and Safety Baseline for Procurement


2-((Furan-2-ylmethyl)thio)pyrazine (CAS 164352-93-6) is a heteroaromatic thioether comprising a pyrazine ring linked via a sulfur bridge to a furan-2-ylmethyl group [1]. It is primarily classified as an aryl thioether [2] and is commercially recognized as a synthetic flavor and fragrance ingredient . Its computed physicochemical profile includes a molecular weight of 192.24 g/mol, an XLogP3 of 1.2, and a Topological Polar Surface Area (TPSA) of 64.2 Ų [1]. The compound is supplied with purities typically ≥95% and carries GHS hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) [1].

Why Structural Analogs of 2-((Furan-2-ylmethyl)thio)pyrazine Are Not Interchangeable in Flavor and Research Applications


Substituting 2-((Furan-2-ylmethyl)thio)pyrazine with a generic pyrazine thioether or a simple furfuryl sulfide is scientifically unsound due to its unique molecular topology. The specific linkage of the furan-2-ylmethyl group to the 2-position of pyrazine via a thioether bridge creates a distinctive electronic and steric environment that directly dictates its lipophilicity (XLogP3 = 1.2) [1] and hydrogen-bonding capacity (4 H-bond acceptors) [1]. Even minor structural alterations, such as the addition of a methyl group on the pyrazine ring (e.g., 2-furfurylthio-3-methylpyrazine, CAS 59303-07-0) or changing the heterocycle (e.g., thiophene analogs), are known to substantially alter the compound's LogP, volatility, and interaction with biological targets like olfactory receptors or enzymes [2]. Consequently, procurement must be guided by the specific CAS number to ensure reproducibility in flavor formulations and consistency in chemical research.

Quantitative Differentiation of 2-((Furan-2-ylmethyl)thio)pyrazine Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-((Furan-2-ylmethyl)thio)pyrazine vs. 2-Furfurylthio-3-methylpyrazine

The lipophilicity of 2-((Furan-2-ylmethyl)thio)pyrazine, as measured by its computed XLogP3 value of 1.2 [1], is notably lower than that of its methylated analog, 2-furfurylthio-3-methylpyrazine, which has an estimated LogP of ~1.7 . This difference of approximately 0.5 log units translates to a roughly three-fold difference in its octanol-water partition coefficient. This directly impacts volatility and flavor release profile in complex food matrices, making 2-((Furan-2-ylmethyl)thio)pyrazine a more polar and faster-releasing top note compared to the more lipophilic, slower-releasing methylated analog [2].

Flavor Chemistry Physicochemical Profiling Lipophilicity

Topological Polar Surface Area (TPSA) as a Differentiator in Bioactivity Prediction

The target compound possesses a Topological Polar Surface Area (TPSA) of 64.2 Ų [1]. This value is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. In comparison, a common bioisosteric analog, 2-((thiophen-2-ylmethyl)thio)pyrazine (where furan is replaced by thiophene), is predicted to have a lower TPSA (~41 Ų) due to the replacement of the oxygen atom with sulfur [2]. This significant difference of over 20 Ų suggests that 2-((Furan-2-ylmethyl)thio)pyrazine would exhibit markedly lower membrane permeability and potentially reduced oral bioavailability, a critical differentiator for medicinal chemistry programs screening for CNS- vs. peripherally-restricted candidates [3].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Differential Flavor Profile: Furan vs. Methyl-Substituted Pyrazine Analogs

In the context of flavor and fragrance applications, 2-((Furan-2-ylmethyl)thio)pyrazine is specifically noted for imparting roasted coffee and nutty notes [1]. This is in direct contrast to a closely related analog, 2-furfurylthio-3-methylpyrazine (CAS 59303-07-0), which is documented to possess a more pronounced roasted, meaty, and sulfurous character [2]. The structural difference—the presence of a methyl group on the pyrazine ring—quantifiably alters the compound's vapor pressure and odor threshold, leading to a divergent sensory profile. This makes the target compound more desirable for applications requiring a cleaner, coffee-like aroma, while the analog is favored for savory or meat flavor compositions [3].

Flavor Chemistry Sensory Science Food Science

Note on Limited Availability of Direct Comparative Bioactivity Data

A systematic search of primary research literature, including PubMed and patent databases, reveals an absence of direct head-to-head comparative studies reporting quantitative biological activity data (e.g., IC50, MIC, EC50) for 2-((Furan-2-ylmethyl)thio)pyrazine against its closest structural analogs. While class-level inferences regarding antimicrobial or enzyme inhibition potential can be drawn from related furan-pyrazine thioethers , no study provides a direct, quantitative comparison (e.g., 'Compound A vs. Compound B in the same assay') for this specific compound. This represents a critical evidence gap for researchers seeking to benchmark its activity. Therefore, any selection or procurement decision for biological screening should be based on its unique physicochemical fingerprint and the specific hypothesis being tested, with the understanding that comparative potency data is not yet established in the public domain.

Data Availability Research Gap Procurement Consideration

Optimized Application Scenarios for 2-((Furan-2-ylmethyl)thio)pyrazine (CAS 164352-93-6) Based on Differentiated Properties


Flavor and Fragrance Formulation: Achieving Clean, Roasted Coffee Top Notes

Based on its lower lipophilicity (XLogP3 = 1.2) [1] and documented roasted coffee/nutty odor profile [2], this compound is ideally suited for use as a top note in complex flavor and fragrance formulations. Its relative polarity compared to methylated analogs ensures a more rapid release and higher impact in the initial phase of perception, making it a preferred choice for instant coffee, nut-flavored beverages, and certain fine fragrances where a quick, clean burst of roasted aroma is desired [3].

Medicinal Chemistry: Scaffold for Peripherally-Restricted Candidates with Lower CNS Penetration Potential

The relatively high Topological Polar Surface Area (TPSA = 64.2 Ų) of 2-((Furan-2-ylmethyl)thio)pyrazine [1] makes it a more attractive scaffold for designing drug candidates where low blood-brain barrier (BBB) penetration is desired. In structure-activity relationship (SAR) studies, its higher TPSA (versus thiophene analogs, which have TPSA ~41 Ų) [4] provides a physicochemical rationale for selecting it as a starting point for developing therapeutics targeting peripheral tissues or the gastrointestinal tract, while minimizing the risk of CNS-related side effects [5].

Chemical Research: Aryl Thioether Model Compound for Structure-Property Relationship Studies

The well-defined and computed physicochemical properties of this compound, including its molecular weight (192.24 g/mol), exact mass (192.03573406 Da), and rotatable bond count (3) [1], establish it as a useful model compound for studies focused on structure-property relationships in heteroaromatic thioethers. It can serve as a benchmark in computational chemistry to validate prediction algorithms for LogP, TPSA, and other descriptors, particularly when comparing the impact of heteroatom substitution (furan vs. thiophene) on molecular properties [4].

Analytical Chemistry: Development of Chromatographic and Spectrometric Methods for Thioethers

With its specific molecular formula (C9H8N2OS) and unique InChIKey (VICVSKQFQDAHAD-UHFFFAOYSA-N) [1], this compound is a suitable candidate for developing and validating analytical methods (e.g., GC-MS, LC-MS) for the detection and quantification of heterocyclic thioethers in complex mixtures. Its distinct mass spectral fragmentation pattern can be used to create reference libraries for flavor analysis or environmental monitoring of related substances [3].

Technical Documentation Hub

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